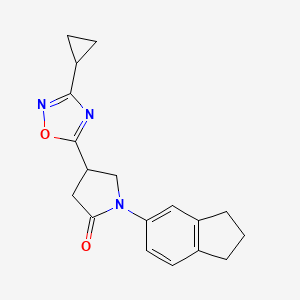

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one

Description

The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with two key moieties:

- A 2,3-dihydro-1H-inden-5-yl group at position 1, providing a bicyclic aromatic system for enhanced hydrophobic interactions.

Molecular Formula: C₁₈H₁₉N₃O₂ Molecular Weight: 309.37 g/mol (calculated).

Properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-16-9-14(18-19-17(20-23-18)12-4-5-12)10-21(16)15-7-6-11-2-1-3-13(11)8-15/h6-8,12,14H,1-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQFWWBOYHIXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N3CC(CC3=O)C4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the incorporation of various substituents on the aromatic ring, leading to structurally diverse derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been explored in various assays, potentially leading to the development of new therapeutic agents.

Medicine: The compound may have potential as a lead compound in drug discovery, particularly in the treatment of diseases such as cancer and inflammation.

Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Oxadiazole Substituents

1-(2,3-Dihydro-1H-Inden-5-yl)-4-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-2-one (CAS 1172338-04-3)

- Key Difference : Replacement of cyclopropyl with isopropyl on the oxadiazole.

- Molecular Formula : C₁₈H₂₁N₃O₂

- Molecular Weight : 311.40 g/mol .

- Cyclopropyl’s ring strain may enhance binding affinity in target proteins by enforcing conformational rigidity.

4-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)-1-[2-(4-Chlorophenyl)Ethyl]Pyrrolidin-2-one (CAS 1171579-46-6)

- Key Difference : Substitution of dihydroindenyl with a 4-chlorophenyl ethyl group.

- Molecular Formula : C₁₇H₁₈ClN₃O₂

- Molecular Weight : 331.80 g/mol .

- The dihydroindenyl group in the target compound offers a larger aromatic surface area for π-π stacking interactions, which may enhance target binding.

Variations in Nitrogen-Containing Rings

2-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)-1-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Oxoethyl]Piperidine (BS-5882)

- Key Difference : Replacement of pyrrolidin-2-one with a piperidine ring.

- Molecular Formula : C₁₇H₂₃N₅O₂

- Molecular Weight : 329.41 g/mol .

- Impact: Piperidine’s six-membered ring introduces greater conformational flexibility compared to the pyrrolidin-2-one’s five-membered lactam.

1-(Azetidin-3-yl)-4-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-2-one Hydrochloride (CAS 2137836-71-4)

- Key Difference : Addition of an azetidine (four-membered ring) substituent.

- Molecular Formula : C₁₂H₁₇ClN₄O₂

- Molecular Weight : 284.74 g/mol .

- Impact :

- Azetidine’s smaller ring size increases steric strain, which may limit synthetic accessibility but enhance binding selectivity in constrained environments.

Functional and Pharmacological Comparisons

Table 1: Structural and Physical Properties of Analogs

Biological Activity

The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrrolidinone moiety with a cyclopropyl-substituted oxadiazole. This structural combination is significant as it influences the compound's interaction with biological targets.

1. Muscarinic Receptor Modulation

Recent studies have shown that derivatives of oxadiazoles exhibit selective activity towards muscarinic receptors. Specifically, the compound has been identified as a functionally selective M1 muscarinic receptor partial agonist , showing antagonist properties in M2 and M3 receptor assays. This selectivity suggests potential applications in treating cognitive disorders where M1 receptor activation is beneficial while minimizing side effects associated with M2 and M3 receptor activation .

2. Anticancer Potential

The 1,3,4-oxadiazole scaffold is noted for its anticancer properties. Compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms such as:

- Inhibition of growth factors and enzymes.

- Interaction with nucleic acids and proteins involved in cancer proliferation.

Research indicates that structural modifications to the oxadiazole moiety can enhance its efficacy against malignant cells by targeting specific enzymes like thymidylate synthase and HDAC . The compound's ability to inhibit telomerase activity further underscores its potential as an anticancer agent.

3. Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that certain pyrrolidine derivatives exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies have highlighted the biological activity of oxadiazole derivatives:

- Case Study 1 : A study evaluated the cytotoxic effects of various 1,3,4-oxadiazole derivatives on human cancer cell lines. The results showed that modifications to the oxadiazole ring significantly influenced cytotoxicity levels, with some compounds achieving IC50 values in the low micromolar range against breast cancer cells.

- Case Study 2 : Another investigation focused on the antibacterial efficacy of pyrrolidine derivatives containing oxadiazole moieties against Gram-positive and Gram-negative bacteria. The findings revealed minimum inhibitory concentration (MIC) values indicating potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

The biological activities of this compound are attributed to several mechanisms:

Q & A

Q. What are the recommended synthetic routes for 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one, and what key intermediates are involved?

Methodological Answer: The compound’s synthesis likely involves cyclization of oxadiazole precursors and functionalization of the pyrrolidin-2-one core. For example, 5-cyclopropyl-1,2,4-oxadiazole derivatives can be synthesized via condensation reactions between amidoximes and carboxylic acid derivatives under microwave or thermal conditions . The indene moiety may be introduced via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Key intermediates include 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS: 1660-05-5), which is critical for oxadiazole ring formation . Characterization of intermediates via -NMR and LC-MS is essential to confirm regioselectivity.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: High-resolution mass spectrometry (HRMS) and /-NMR are critical for confirming molecular weight and structural assignments. For purity assessment, HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Safety data sheets for structurally similar pyrrolidin-2-one derivatives (e.g., (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One, CAS: 105526-85-0) highlight the use of FTIR to verify carbonyl stretching frequencies (~1700–1750 cm) . Elemental analysis (C, H, N) should align with theoretical values (e.g., molecular formula: ).

Q. How does the compound’s reactivity vary under acidic or basic conditions?

Methodological Answer: Stability studies should be conducted in buffered solutions (pH 1–14) at 25–60°C. The oxadiazole ring is susceptible to hydrolysis under strong acids/bases, while the pyrrolidin-2-one lactam may undergo ring-opening in acidic media. For example, analogous oxadiazoles degrade via nucleophilic attack at the C-5 position under alkaline conditions . Monitor degradation products via LC-MS and compare to reference standards (e.g., hydrolyzed oxadiazole intermediates) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). Reproduce experiments using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity, ±10% FBS in media). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity . Cross-reference with structurally related compounds (e.g., indenyl-pyrrolidinones in Acta Cryst. E67 ) to identify structure-activity relationships (SAR).

Q. How can computational modeling predict the compound’s electronic properties and regioselectivity in reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For regioselectivity in oxadiazole functionalization, analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles (e.g., nitration at electron-rich positions) . Compare with experimental data from similar triazolo-pyridines (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives ).

Q. What experimental design principles apply to optimizing its solubility for in vivo studies?

Methodological Answer: Use a Design of Experiments (DoE) approach with variables like co-solvents (PEG-400, DMSO), pH, and surfactants (Poloxamer 407). Measure solubility via shake-flask method and validate with HPLC. For analogues like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (CAS: 32362-88-2), cyclodextrin encapsulation improved bioavailability . Parallel artificial membrane permeability assays (PAMPA) can predict intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.